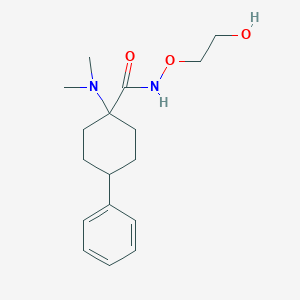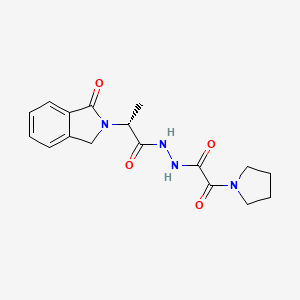
4-(Cycloheptylmethoxy)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cycloheptylmethoxy)pyridine-3-carboxamide, also known as CHM-3, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. In
Mécanisme D'action
The mechanism of action of 4-(Cycloheptylmethoxy)pyridine-3-carboxamide is not fully understood, but it is believed to act on multiple targets in the body. In neurology, 4-(Cycloheptylmethoxy)pyridine-3-carboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in learning and memory. In oncology, 4-(Cycloheptylmethoxy)pyridine-3-carboxamide has been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression. In cardiology, 4-(Cycloheptylmethoxy)pyridine-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-(Cycloheptylmethoxy)pyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects in animal models. In neurology, 4-(Cycloheptylmethoxy)pyridine-3-carboxamide has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. In oncology, 4-(Cycloheptylmethoxy)pyridine-3-carboxamide has been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells. In cardiology, 4-(Cycloheptylmethoxy)pyridine-3-carboxamide has been shown to reduce the levels of inflammatory mediators in the body, which can reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(Cycloheptylmethoxy)pyridine-3-carboxamide in lab experiments is its high potency and selectivity. 4-(Cycloheptylmethoxy)pyridine-3-carboxamide has been shown to have a low toxicity profile and can be administered at low doses. However, one limitation of using 4-(Cycloheptylmethoxy)pyridine-3-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in some experimental settings.
Orientations Futures
There are several future directions for the research on 4-(Cycloheptylmethoxy)pyridine-3-carboxamide. One direction is to explore its potential therapeutic applications in other fields of medicine, such as immunology and endocrinology. Another direction is to investigate the mechanism of action of 4-(Cycloheptylmethoxy)pyridine-3-carboxamide in more detail, which can lead to the development of more potent and selective compounds. Additionally, the development of new methods for the synthesis of 4-(Cycloheptylmethoxy)pyridine-3-carboxamide can lead to the production of larger quantities of the compound, which can facilitate its use in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of 4-(Cycloheptylmethoxy)pyridine-3-carboxamide involves a multi-step process that starts with the reaction of cycloheptylmethylamine and 3-hydroxypyridine. The resulting product is then subjected to various chemical reactions, including acylation and deprotection, to obtain 4-(Cycloheptylmethoxy)pyridine-3-carboxamide. The purity of the compound is ensured through recrystallization and chromatography techniques.
Applications De Recherche Scientifique
4-(Cycloheptylmethoxy)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiology. In neurology, 4-(Cycloheptylmethoxy)pyridine-3-carboxamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In oncology, 4-(Cycloheptylmethoxy)pyridine-3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiology, 4-(Cycloheptylmethoxy)pyridine-3-carboxamide has been shown to have anti-inflammatory effects and can reduce the risk of cardiovascular disease.
Propriétés
IUPAC Name |
4-(cycloheptylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-14(17)12-9-16-8-7-13(12)18-10-11-5-3-1-2-4-6-11/h7-9,11H,1-6,10H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAAOPPTOXZROP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)COC2=C(C=NC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cycloheptylmethoxy)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-[5-(3,3-difluorocyclopentyl)-1,2,4-oxadiazol-3-yl]-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B7437779.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-N-methyl-2-piperidin-1-yl-1,3-thiazole-4-carboxamide](/img/structure/B7437785.png)
![2-[(9-ethylpurin-6-yl)-methylamino]-N,N-dimethylacetamide](/img/structure/B7437793.png)

![4-[2-(3-Hydroxy-3-methylpyrrolidine-1-carbonyl)pyridin-4-yl]piperazin-2-one](/img/structure/B7437801.png)

![2-[4-[(2-Chloro-5-methylsulfonylphenyl)sulfonylamino]phenyl]acetic acid](/img/structure/B7437820.png)
![1-(3-chlorophenyl)-N-[2-[(1-oxothiolan-1-ylidene)amino]ethyl]cyclobutane-1-carboxamide](/img/structure/B7437825.png)
![4,4,4-trifluoro-2,3-dihydroxy-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]-3-phenylbutanamide](/img/structure/B7437838.png)
![N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B7437841.png)
![N-[1-(2-bromophenyl)pyrrolidin-3-yl]-4-hydroxy-1,2-dimethylpyrrolidine-2-carboxamide](/img/structure/B7437848.png)
![4-(Imidazo[1,2-b]pyridazine-3-carbonylamino)-2,2-dimethylbutanoic acid](/img/structure/B7437854.png)
![2-Methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid](/img/structure/B7437857.png)
